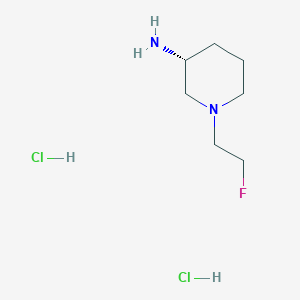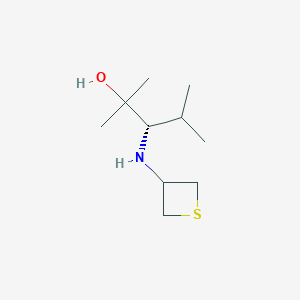
(S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol is a chiral compound with a unique structure that includes a thietane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol typically involves the reaction of a suitable precursor with a thietane derivative under controlled conditions. The specific synthetic route and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group with a thietane derivative.
Reductive amination: This method involves the reaction of a ketone or aldehyde with a thietane derivative in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The thietane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol involves its interaction with specific molecular targets and pathways. The thietane ring and the chiral center play crucial roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-(thietan-3-ylamino)pentan-2-ol: This compound has a similar structure but differs in the position of the methyl group.
1-(Thietan-3-ylamino)pentan-2-ol: This compound lacks the additional methyl groups present in (S)-2,4-Dimethyl-3-(thietan-3-ylamino)pentan-2-ol.
Uniqueness
This compound is unique due to its specific chiral center and the presence of the thietane ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H21NOS |
|---|---|
Poids moléculaire |
203.35 g/mol |
Nom IUPAC |
(3S)-2,4-dimethyl-3-(thietan-3-ylamino)pentan-2-ol |
InChI |
InChI=1S/C10H21NOS/c1-7(2)9(10(3,4)12)11-8-5-13-6-8/h7-9,11-12H,5-6H2,1-4H3/t9-/m0/s1 |
Clé InChI |
CZRVCDKGJQCCBW-VIFPVBQESA-N |
SMILES isomérique |
CC(C)[C@@H](C(C)(C)O)NC1CSC1 |
SMILES canonique |
CC(C)C(C(C)(C)O)NC1CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Azaspiro[2.4]heptan-1-yl)methanol](/img/structure/B15230244.png)
![6-Amino-2,2-difluorobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B15230248.png)

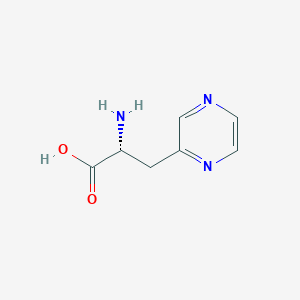

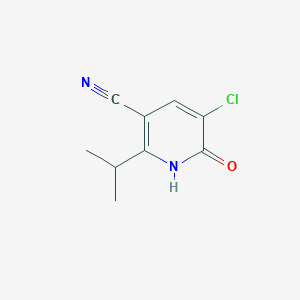
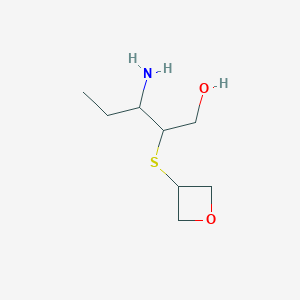
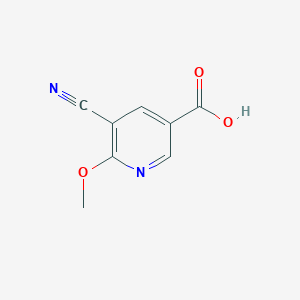
![6-Amino-2-thiabicyclo[3.1.0]hexane2,2-dioxide](/img/structure/B15230289.png)
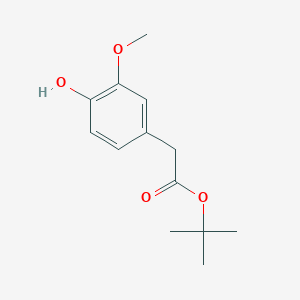
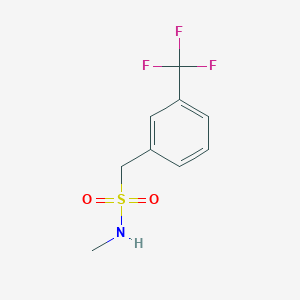
![4-Bromo-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B15230298.png)
![(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine hydrochloride](/img/structure/B15230302.png)
